3-(Carbomethoxy)propyldimethylmethoxysilane

Surface modification Self-assembled monolayers Thin film characterization

3-(Carbomethoxy)propyldimethylmethoxysilane (CAS 204641-79-2), systematically named methyl 4-[methoxy(dimethyl)silyl]butanoate, is a monofunctional organosilane coupling agent with the molecular formula C8H18O3Si and a molecular weight of 190.31 g/mol. It belongs to the class of carbomethoxy-functional silanes featuring a single hydrolyzable methoxy group on silicon, two non-hydrolyzable dimethyl substituents, and a terminal methyl ester group linked via a propyl spacer.

Molecular Formula C8H18O3Si
Molecular Weight 190.31 g/mol
CAS No. 204641-79-2
Cat. No. B1506018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Carbomethoxy)propyldimethylmethoxysilane
CAS204641-79-2
Molecular FormulaC8H18O3Si
Molecular Weight190.31 g/mol
Structural Identifiers
SMILESCOC(=O)CCC[Si](C)(C)OC
InChIInChI=1S/C8H18O3Si/c1-10-8(9)6-5-7-12(3,4)11-2/h5-7H2,1-4H3
InChIKeyPTJLOOVRFUOYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Carbomethoxy)propyldimethylmethoxysilane (CAS 204641-79-2): Monofunctional Organosilane for Controlled Monolayer Surface Modification


3-(Carbomethoxy)propyldimethylmethoxysilane (CAS 204641-79-2), systematically named methyl 4-[methoxy(dimethyl)silyl]butanoate, is a monofunctional organosilane coupling agent with the molecular formula C8H18O3Si and a molecular weight of 190.31 g/mol . It belongs to the class of carbomethoxy-functional silanes featuring a single hydrolyzable methoxy group on silicon, two non-hydrolyzable dimethyl substituents, and a terminal methyl ester group linked via a propyl spacer. Unlike trifunctional trialkoxysilanes that form cross-linked polymeric films, its monofunctional architecture is designed for self-assembled monolayer (SAM) deposition, offering predictable single-molecule-thick surface coatings [1]. The compound exhibits a predicted LogP of 2.10, a polar surface area of 36 Ų, and a boiling point of approximately 190 °C at 760 mmHg .

Why 3-(Carbomethoxy)propyldimethylmethoxysilane Cannot Be Replaced by Generic Trialkoxy or Ethoxy Silane Analogs


In-class silane coupling agents cannot be freely interchanged because the number of hydrolyzable alkoxy groups on silicon fundamentally dictates the surface architecture: monofunctional silanes form self-assembled monolayers (SAMs) of controllable thickness, whereas trifunctional silanes cross-link into polymeric multilayers of variable thickness . Furthermore, the methoxy leaving group hydrolyzes substantially faster than ethoxy under both acidic and alkaline conditions , directly affecting processing time and surface coverage efficiency. The carbomethoxy ester terminus provides a polar functional handle absent in simple alkyl-terminated analogs such as n-propyldimethylmethoxysilane, enabling downstream derivatization or altered interfacial interactions [1]. These structural features—monoalkoxy architecture, methoxy leaving group, dimethyl substitution, and ester-functional spacer—collectively produce quantifiable differences in film thickness, hydrolysis kinetics, surface conversion efficiency, and water sensitivity during deposition, as detailed in the evidence below.

Quantitative Differentiation Evidence for 3-(Carbomethoxy)propyldimethylmethoxysilane Against Closest Analogs


Film Thickness Control: ~0.5 nm Monolayer vs 2–4 nm Polymeric Films Achieved by Monoalkoxy vs Trialkoxy Silanes on Carbon Substrates

Scanning Auger Microscopy (SAM) and XPS depth profiling of silane films deposited on plasma-oxidized highly oriented pyrolytic graphite (HOPG) demonstrate that propyldimethylmethoxysilane (PDMMS, the monofunctional analog sharing the dimethylmethoxysilane architecture with the target compound) yields a film thickness of approximately 0.5 nm, consistent with monolayer formation without cross-linking between adsorbate molecules. In contrast, propyltrimethoxysilane (PTMS, the trialkoxy analog) produces films 2–4 nm thick due to oligomerization and cross-linking [1]. PDMMS films exhibit a rapid decrease in silicon concentration with depth, confirming monolayer character, whereas PTMS films show a gradual silicon concentration decline indicative of a polymeric multilayer [1].

Surface modification Self-assembled monolayers Thin film characterization

Hydrolysis Reactivity: Methoxysilane vs Ethoxysilane Leaving Group Kinetics Under Acidic Conditions

The methoxy group (–OCH₃) on the target compound is intrinsically more hydrolyzable than the ethoxy group (–OC₂H₅) found in ethoxysilane analogs such as 3-(carboethoxy)propyldimethylethoxysilane (CAS 149792-75-6). Under acidic conditions, the hydrolysis rate follows the order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy, with fewer alkoxy groups conferring higher reactivity . By class-level inference, a monomethoxy-dimethyl silane sits at the apex of this reactivity hierarchy under acidic conditions, hydrolyzing faster than both dimethoxy and trimethoxy systems. Under alkaline conditions, the order reverses to Trimethoxy > Dimethoxy > Triethoxy > Diethoxy, yet the methoxy advantage over ethoxy is maintained . Hydrolysis of the methoxysilyl group produces methanol rather than ethanol, which may be a consideration for regulated environments .

Silane hydrolysis Coupling agent reactivity Surface silanization kinetics

Simplified Hydrolysis Kinetics: Single Protonation/Hydrolysis Event for Monofunctional Silanes vs Stepwise Process for Trifunctional Analogs at the Air/Water Interface

Langmuir trough studies directly comparing octadecyldimethylmethoxysilane (OMMS, a monofunctional silane sharing the dimethylmethoxysilane architecture) with octadecyltrimethoxysilane (OTMS, the trifunctional analog) at the air/water interface reveal fundamentally different hydrolysis behaviors [1]. OTMS exhibits a stepwise protonation and hydrolysis of its three methoxy groups, producing a ~50% decrease in molecular area (from ~40 to ~20 Ų/molecule) as all three –OCH₃ groups are replaced with –OH, following a complex 'slow–fast–slow' kinetic profile. In contrast, monofunctional OMMS displays only a single protonation and hydrolysis event, yielding simplified, more predictable kinetics [1]. This single-event behavior eliminates the kinetic complexity associated with sequential hydrolysis of multiple alkoxy groups, improving batch-to-batch reproducibility in surface functionalization protocols.

Interfacial kinetics Silane monolayer Langmuir trough

Surface Coverage and Silanol Conversion Efficiency of Dimethylmethoxysilane vs Triethoxysilane in Supercritical CO₂ Processing

In a comparative study of silica hydride (SiH) intermediate preparation, dimethylmethoxysilane (DMMS, the core silane architecture of the target compound) achieved a surface coverage of 3.39 μmol/m² under supercritical CO₂ conditions (100 °C, 414 bar, 3 h), compared to 4.46 μmol/m² for triethoxysilane (TES) under identical sc-CO₂ conditions [1]. While TES yields higher absolute ligand density due to trialkoxy cross-linkage forming polymeric attachments, DMMS demonstrated superior conversion efficiency relative to its organic solvent benchmark: 42.4% SiH conversion in sc-CO₂ vs only 33.3% in dioxane, a 27% relative improvement. Furthermore, DMMS surface coverage in sc-CO₂ (3.39 μmol/m²) was 27% higher than in dioxane (2.66 μmol/m²), demonstrating the particular synergy between monofunctional silanes and supercritical fluid processing [1].

Chromatographic stationary phases Supercritical CO₂ processing Silica hydride intermediate

Water Sensitivity During Film Deposition: Opposite Effects for Monofunctional vs Trifunctional Silanes on Carbon Surfaces

The same Scanning Auger Microscopy study that quantified film thickness differences between PDMMS and PTMS also revealed a critical process-level differentiation: the addition of water during wet chemical deposition has opposite effects depending on silane architecture [1]. For PTMS (trialkoxy), water addition promotes hydrolysis and subsequent condensation/oligomerization, resulting in a thicker film. For PDMMS (monoalkoxy), water addition paradoxically decreases film growth, likely because rapid hydrolysis of the single methoxy group in solution competes with surface attachment, reducing the concentration of surface-reactive species [1]. This divergent behavior means that the monofunctional silane requires more stringent control of water content during deposition to maximize monolayer quality, but also offers the advantage that film thickness is inherently self-limiting to a monolayer regardless of water excess.

Silane deposition Process optimization Water content control

Carbomethoxy Ester Functionality vs Simple Alkyl-Terminated Analogs: Polarity and Derivatization Potential

The carbomethoxy (methyl ester) terminus of 3-(carbomethoxy)propyldimethylmethoxysilane imparts distinct physicochemical properties compared to simple alkyl-terminated analogs. The target compound has a predicted LogP of 2.10 and a polar surface area of 36 Ų , reflecting moderate hydrophilicity from the ester group. In contrast, n-propyldimethylmethoxysilane (CAS 18182-14-4, MW 132.28, C₆H₁₆OSi), which lacks the ester functionality, is substantially more hydrophobic and offers no built-in site for further chemical derivatization. The ester group in the target compound can be hydrolyzed to a carboxylic acid for subsequent amide coupling, transesterified, or reduced to an alcohol, providing a versatile synthetic handle absent in simple alkyl silanes. This functionality has been exploited in related systems: n-propyldimethylmethoxysilane monolayers on porous silicon enabled lysophosphatidylcholine (lysoPC) detection via DIOS-MS without sample pretreatment, and the carbomethoxy variant would offer additional polarity tuning for biomolecule interactions [1].

Functional silanes Ester-functional surface Derivatization chemistry

Optimal Application Scenarios for 3-(Carbomethoxy)propyldimethylmethoxysilane Driven by Quantitative Differentiation Evidence


Self-Assembled Monolayer (SAM) Formation on Nano-Featured Substrates for Biosensor and Diagnostic Devices

The ~0.5 nm monolayer thickness demonstrated by dimethylmethoxysilane analogs on carbon surfaces [1] makes this compound the architecture of choice for nano-featured substrates such as porous silicon, nanowires, or microfluidic channels where polymeric multilayer formation from trialkoxysilanes would clog nanoscale features or produce irreproducible surface chemistry. The single-event hydrolysis kinetics [2] further ensure uniform, predictable monolayer formation, critical for diagnostic devices such as DIOS-MS substrates where surface homogeneity directly affects detection sensitivity. The carbomethoxy ester terminus can be hydrolyzed post-deposition to generate carboxyl-functional surfaces for biomolecule immobilization, a capability absent in simple alkyl silanes .

Supercritical CO₂-Mediated Green Synthesis of Chromatographic Bonded Phases

The 27% improvement in surface coverage for dimethylmethoxysilane achieved in sc-CO₂ (3.39 μmol/m²) vs dioxane (2.66 μmol/m²), and the 27% relative improvement in SiH conversion efficiency (42.4% vs 33.3%) [3], position this silane architecture for sustainable, solvent-free chromatographic stationary phase manufacturing. The monofunctional nature limits ligand attachment to a single siloxane bond per molecule, producing well-defined bonded phases without the uncontrolled polymerization that complicates trialkoxysilane-based phases. The reduced reaction time in sc-CO₂ (3 h) compared to traditional organic solvent methods (up to 100 h) translates to significant energy and cost savings in industrial-scale production.

Precision Surface Functionalization Requiring Tight Film Thickness Control in Microelectronics and MEMS Fabrication

The self-limiting monolayer behavior of monofunctional silanes—where film thickness is inherently capped at ~0.5 nm regardless of deposition time or silane concentration [1]—is a critical advantage for microelectronics and MEMS fabrication where nanometer-precision surface coatings are required. Unlike trialkoxysilanes (2–4 nm, variable with water content and deposition conditions), the monomethoxy-dimethyl architecture eliminates the risk of uncontrolled multilayer buildup. The faster hydrolysis of methoxy vs ethoxy groups further reduces processing time, while the opposite water sensitivity (water suppresses rather than promotes film growth) [1] provides an additional process control lever unavailable with trialkoxy silanes.

Ester-Functional Surface Priming Layers for Multi-Step Bioconjugation and Polymer Grafting Workflows

The carbomethoxy ester group (LogP 2.10, PSA 36 Ų) provides a built-in reactive handle for post-deposition derivatization that is entirely absent in simple alkyl-terminated dimethylmethoxysilanes. After monolayer deposition, the ester can be hydrolyzed to a carboxylic acid for EDC/NHS-mediated amide coupling with amine-terminated biomolecules (antibodies, oligonucleotides, enzymes), transesterified to introduce alternative functional groups, or reduced to a primary alcohol for further modification. This enables multi-step surface chemistry workflows where the silane serves as both a surface anchoring group and an activated intermediate—a dual functionality that trialkoxy or simple alkyl analogs cannot provide.

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